molecular formula C11H11NO2 B1282884 3-Acetyl-6-methoxyindole CAS No. 99532-52-2

3-Acetyl-6-methoxyindole

Cat. No.: B1282884
CAS No.: 99532-52-2
M. Wt: 189.21 g/mol
InChI Key: GAIXPKAQNPGEGP-UHFFFAOYSA-N
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Description

3-Acetyl-6-methoxyindole (CAS RN: 99532-52-2) is an indole derivative with a methoxy group at position 6 and an acetyl group at position 2. Its molecular formula is C₁₁H₁₁NO₂, and it has a molecular weight of 189.21 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthetic organic chemistry and medicinal research . Its structure combines electron-donating (methoxy) and electron-withdrawing (acetyl) groups, making it a versatile scaffold for further functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Methoxy-1H-indol-3-yl)ethanone can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method involves the reaction of 6-methoxyindole with acetyl chloride in the presence of a base to introduce the ethanone group .

Industrial Production Methods: Industrial production of 3-Acetyl-6-methoxyindole typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxy-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Indole derivatives, including 3-acetyl-6-methoxyindole, have shown promising anticancer properties. Recent studies indicate that compounds with indole scaffolds can effectively target multiple pathways involved in cancer progression:

  • Mechanism of Action : Indoles can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, research has demonstrated that certain indole derivatives exhibit significant inhibition of the MAPK pathway and tubulin polymerization, leading to reduced tumor growth in xenograft models .
  • Case Study : In vivo studies have shown that indole derivatives can achieve tumor growth inhibition rates of up to 80% in mouse models without notable toxicity. This highlights their potential as safer alternatives to traditional chemotherapeutics .

Neuroprotective Effects

Indole compounds are also being investigated for their neuroprotective properties. Studies suggest that certain derivatives can modulate neurotransmitter systems and exhibit antioxidant activity, which may be beneficial in treating neurodegenerative diseases:

  • Research Findings : Indoles have been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .

Antimicrobial Properties

The antimicrobial potential of indole derivatives is another area of active research. This compound has been noted for its efficacy against various pathogens:

  • Mechanism : Indoles can disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to bacterial cell death .

Comparative Data Table

ApplicationMechanism of ActionEfficacy (IC50 values)References
AnticancerInhibits tubulin polymerization0.011 μM (MGC-803)
NeuroprotectiveModulates neurotransmitter systemsNot specified
AntimicrobialDisrupts bacterial membranesVaries by strain

Mechanism of Action

The mechanism of action of 3-Acetyl-6-methoxyindole involves its interaction with various molecular targets and pathways. The methoxy group enhances its ability to interact with biological molecules, while the indole ring can bind to multiple receptors. This compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 3-Acetyl-6-methoxyindole and related compounds:

Compound Name CAS RN Molecular Formula Substituents (Position) Functional Groups Key Applications
This compound 99532-52-2 C₁₁H₁₁NO₂ Acetyl (3), Methoxy (6) Ketone, Methoxy Pharmaceutical intermediates
6-Methoxytryptamine hydrochloride 3610-36-4 C₁₁H₁₅ClN₂O Ethylamine (3), Methoxy (6) Amine, Methoxy Neurochemical research
Methyl 3-formylindole-6-carboxylate 387350-58-5 C₁₁H₉NO₃ Formyl (3), Ester (6) Aldehyde, Ester Organic synthesis
7-Methoxy-1H-indole-3-carboxylic acid 128717-77-1 C₁₀H₉NO₃ Carboxylic acid (3), Methoxy (7) Carboxylic acid, Methoxy Marine drug research
5,6-Dimethoxy-2-acyl indoles (generic) N/A Varies Acyl (2), Methoxy (5,6) Ketone/Ester, Methoxy Antibacterial agents

Key Observations :

  • Substituent Position : The position of the methoxy group significantly impacts biological activity. For example, 7-Methoxy-1H-indole-3-carboxylic acid (methoxy at position 7) is studied for marine drug applications , whereas 6-methoxy derivatives (e.g., this compound) are more common in neurological research .
  • Functional Groups : The acetyl group in this compound enhances electrophilicity at position 3, facilitating nucleophilic substitutions. In contrast, the ethylamine group in 6-Methoxytryptamine hydrochloride enables serotonin receptor interactions .

Physicochemical Properties

Property This compound 6-Methoxytryptamine hydrochloride Methyl 3-formylindole-6-carboxylate
Molecular Weight 189.21 g/mol 232.70 g/mol 203.19 g/mol
Polar Surface Area ~51.3 Ų ~56.8 Ų ~66.4 Ų
Solubility Low in water High in polar solvents Moderate in DMSO

Notes:

  • The acetyl group in this compound reduces water solubility compared to amine-containing derivatives like 6-Methoxytryptamine .
  • Higher polar surface areas in Methyl 3-formylindole-6-carboxylate correlate with increased reactivity in hydrogen-bonding interactions .

Biological Activity

3-Acetyl-6-methoxyindole is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H11NO2
  • Molecular Weight : 189.210 g/mol
  • CAS Number : 99532-52-2

This compound features a methoxy group and an acetyl group attached to the indole structure, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacteria, including both Gram-positive and Gram-negative strains. For instance, studies demonstrate its inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have reported cytotoxic effects against several cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism appears to involve the modulation of cell signaling pathways that regulate apoptosis and cell proliferation .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes. This suggests its utility in managing inflammatory conditions such as arthritis .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound interacts with various cellular receptors, influencing multiple biochemical pathways.
  • Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes, such as cytochrome P450 enzymes, affecting drug metabolism and other physiological processes .
  • Gene Expression Regulation : The compound affects gene expression related to inflammation and cancer progression, highlighting its role in cellular signaling pathways like MAPK/ERK .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution within biological systems. Its stability under physiological conditions suggests a favorable profile for therapeutic applications. However, further studies are needed to fully elucidate its metabolic pathways and bioavailability .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity : A recent study demonstrated that this compound significantly inhibited the growth of E. coli, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Cytotoxicity Assay : In vitro assays showed that this compound induced apoptosis in MCF-7 cells, with IC50 values indicating potent anticancer activity .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against S. aureus and E. coli
AnticancerCytotoxic to MCF-7 and MDA-MB-231 cells
Anti-inflammatoryInhibits COX enzymes

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Acetyl-6-methoxyindole, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis typically involves two steps: (1) Preparation of 6-methoxyindole via methoxylation of indole precursors under basic conditions, and (2) Acetylation at the 3-position using acetic anhydride in the presence of pyridine as a catalyst . Optimization strategies include:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) with hexane:ethyl acetate (7:3) to track intermediates.
  • Purification : Column chromatography (silica gel, 70:30 ethyl acetate:hexane) improves purity (>95%) .
  • Yield Enhancement : Adjust stoichiometry (e.g., 1.2 equivalents of acetic anhydride) and reaction time (8–12 hours under reflux).

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : <sup>1</sup>H NMR (δ 2.5 ppm for acetyl methyl, δ 3.8 ppm for methoxy group) and <sup>13</sup>C NMR (δ 169 ppm for carbonyl) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]<sup>+</sup> at m/z 190.0863 (C11H11NO2+H) .
  • FTIR : Peaks at 1650 cm<sup>-1</sup> (C=O stretch) and 1250 cm<sup>-1</sup> (C-O of methoxy group) .

Advanced Research Questions

Q. What strategies are employed to evaluate the biological activity of this compound in cancer research?

  • Methodological Answer : Focus on vascular disrupting activity inspired by structurally related indoles (e.g., OXi8006):

  • In Vitro Assays : Tubulin polymerization inhibition using fluorescence-based assays (e.g., porcine brain tubulin, IC50 determination) .
  • Cell Viability : MTT assays on endothelial cells (HUVECs) to assess cytotoxicity at varying concentrations (1–100 µM) .
  • Contradiction Analysis : Discrepancies in IC50 values may arise from assay conditions (e.g., temperature, tubulin source). Validate findings across multiple cell lines .

Q. How does the substitution pattern (e.g., methoxy, acetyl groups) influence the reactivity and bioactivity of this compound?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies :

  • Electrophilic Reactivity : The 3-acetyl group enhances electrophilicity, enabling nucleophilic attacks (e.g., in Michael addition reactions) .
  • Methoxy Positioning : 6-Methoxy substitution improves metabolic stability compared to 5-methoxy analogs (e.g., reduced CYP450-mediated oxidation) .
  • Comparative Studies : Replace acetyl with carboxamide (e.g., 6-Methoxyindole-3-acetamide) to assess changes in tubulin binding affinity .

Q. What experimental controls are critical when studying this compound’s antioxidant potential in ischemia models?

  • Methodological Answer : Include:

  • Positive Controls : Quercetin or Trolox for ROS scavenging assays .
  • Negative Controls : Untreated cells or vehicle (DMSO) to rule out solvent effects.
  • Dose-Response Curves : Test 0.1–50 µM ranges to identify therapeutic windows .
  • Data Validation : Replicate experiments in primary neuronal cultures and in vivo ischemia-reperfusion models .

Q. Data Analysis and Contradictions

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Assay Variability : Compare protocols (e.g., cell line specificity, incubation time). For example, anti-cancer activity in HeLa cells may not translate to MDA-MB-231 .
  • Structural Confirmation : Re-examine compound purity (HPLC >98%) to rule out impurity-driven artifacts .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, CAS Common Chemistry) to identify consensus trends .

Q. What computational tools can predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME to estimate logP (2.1), solubility (-3.2 LogS), and blood-brain barrier permeability .
  • Docking Studies : AutoDock Vina for binding affinity prediction with tubulin (PDB ID: 1SA0) .
  • Metabolism Pathways : CYP450 interaction analysis via StarDrop to identify potential metabolites .

Q. Methodological Best Practices

Q. What storage and handling protocols ensure the stability of this compound in long-term studies?

  • Methodological Answer :

  • Storage : -20°C under argon in amber vials to prevent photodegradation and oxidation .
  • Solubility : Prepare fresh solutions in DMSO (<0.1% final concentration in assays) to avoid precipitation .
  • Stability Monitoring : Periodic HPLC checks (C18 column, acetonitrile:water gradient) to detect degradation .

Properties

IUPAC Name

1-(6-methoxy-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7(13)10-6-12-11-5-8(14-2)3-4-9(10)11/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIXPKAQNPGEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544175
Record name 1-(6-Methoxy-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99532-52-2
Record name 1-(6-Methoxy-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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